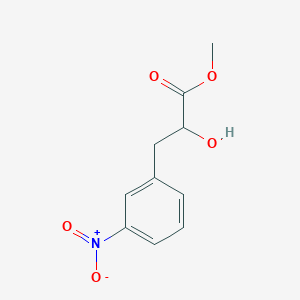

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate

Description

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate is an organic compound characterized by a propanoate ester backbone substituted with a hydroxyl group at position 2 and a 3-nitrophenyl group at position 2. Its molecular formula is C₁₀H₁₁NO₅ (or C₁₅H₂₀N₂O₇ for the stereospecific variant in ), with an average molecular weight of 237.25 g/mol (or 340.33 g/mol for the stereospecific form) . The compound exhibits a chiral center at the 2-hydroxy position, and stereospecific synthesis methods have been reported, yielding enantiomers like (2R,3S)-configured derivatives .

Properties

Molecular Formula |

C10H11NO5 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(3-nitrophenyl)propanoate |

InChI |

InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-3-2-4-8(5-7)11(14)15/h2-5,9,12H,6H2,1H3 |

InChI Key |

XUSIKMLNPLTNGV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate

General Synthetic Strategy

The synthesis of Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate generally follows a multi-step route involving:

- Nitration of a suitable phenylpropanoic acid precursor to introduce the 3-nitro substituent.

- Introduction or preservation of the hydroxyl group at the 2-position (α to the carboxylate).

- Esterification of the corresponding acid to the methyl ester.

The key challenge lies in the regioselective nitration at the 3-position and maintaining the stereochemical integrity of the hydroxy group.

Stepwise Preparation Routes

Nitration of Phenylpropanoic Acid Derivatives

- The nitration is typically performed using a mixed acid system (nitric acid and sulfuric acid) at low temperatures (0–5°C) to control regioselectivity and avoid over-nitration or oxidation side reactions.

- For meta-substitution, directing effects of substituents on the phenyl ring must be considered; the absence of strong ortho/para directing groups favors nitration at the meta position.

- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure selective formation of 3-nitrophenyl derivatives.

Hydroxylation at the 2-Position

- The hydroxy group at the α-position (C2) can be introduced by oxidation of the corresponding alkyl side chain or by stereoselective reduction of an α-keto intermediate.

- Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

- Protection of the hydroxy group may be employed in multi-step syntheses to prevent side reactions.

Esterification to Methyl Ester

- The final step involves esterification of the 2-hydroxy-3-(3-nitrophenyl)propanoic acid with methanol.

- Acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid are used under reflux conditions to drive the equilibrium toward ester formation.

- Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be used for milder esterification conditions, especially when sensitive functional groups are present.

Industrial and Continuous Flow Methods

- Industrial processes may adopt continuous flow reactors to improve reaction control, heat management, and scalability.

- Solid acid catalysts packed in fixed-bed reactors can replace homogeneous acid catalysts, facilitating catalyst recovery and reducing corrosion.

- Process optimization includes temperature control, residence time, and solvent selection to maximize yield and purity.

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Characteristic signals include methoxy protons of the methyl ester (~3.6–3.8 ppm), hydroxyl proton (broad peak ~5 ppm), and aromatic protons of the 3-nitrophenyl group (7.5–8.5 ppm).

- ¹³C NMR : Signals corresponding to the ester carbonyl (~170–175 ppm), aromatic carbons, and the hydroxyl-bearing carbon (~65–75 ppm) confirm the structure.

Mass Spectrometry (MS)

- Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns consistent with the methyl ester and nitrophenyl substituent.

Infrared Spectroscopy (IR)

- Key absorption bands include ester carbonyl stretch (~1735 cm⁻¹), hydroxyl stretch (~3400 cm⁻¹), and nitro group asymmetric and symmetric stretches (~1520 and 1350 cm⁻¹).

X-ray Crystallography

- Single crystal X-ray diffraction can be used to confirm stereochemistry and molecular conformation, especially if chiral centers are present.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Notes | Yield & Purity |

|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | Meta-selective nitration on phenyl ring | High regioselectivity; monitor closely |

| 2 | Hydroxylation/Reduction | KMnO₄ or CrO₃ (acidic), or stereoselective reduction | Introduce or preserve α-hydroxy group | Controlled to avoid overoxidation |

| 3 | Esterification | Methanol, H₂SO₄ or p-TsOH, reflux | Acid-catalyzed esterification | >90% yield typical; purification by recrystallization or chromatography |

Representative Research Findings

- Studies show that controlling nitration temperature and acid concentration is critical to avoid formation of ortho- or para-nitro isomers, which complicate purification.

- Esterification under mild conditions using DCC/DMAP avoids hydrolysis of sensitive hydroxy groups and improves stereochemical retention.

- Continuous flow esterification with solid acid catalysts demonstrated increased throughput and reduced waste in pilot plant studies.

- Analytical data from NMR and MS confirm the high purity and correct substitution pattern of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Aqueous sodium hydroxide.

Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

Oxidation: 2-amino-3-(3-nitrophenyl)propanoate.

Reduction: 2-hydroxy-3-(3-nitrophenyl)propanoic acid.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Ester Group : Replacement of the methyl ester (target compound) with ethyl () alters solubility and volatility. Ethyl esters generally exhibit higher lipophilicity .

- Functional Groups : The presence of a ketone () or branched methyl group () modifies electronic properties and reactivity. For example, the ketone in enhances electrophilicity at C3, enabling nucleophilic additions .

Positional Isomers of the Nitrophenyl Group

Key Differences :

- Electronic Effects : The 3-nitrophenyl group (meta) in the target compound induces less steric hindrance but similar electron-withdrawing effects compared to 4-nitrophenyl (para) isomers. Para-substituted derivatives () may exhibit stronger resonance stabilization .

- Synthesis : 4-Nitrophenyl derivatives () are synthesized via acid-catalyzed esterification, whereas 3-nitrophenyl analogues require regioselective nitration or pre-functionalized precursors .

Derivatives with Additional Functional Groups

Key Differences :

Biological Activity

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate is a compound of considerable interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant case studies.

Structural Overview

The compound has the molecular formula C11H13N1O4 and a molecular weight of approximately 225.23 g/mol. Its structure includes a hydroxyl group, a propanoate moiety, and a nitrophenyl substituent, which are crucial for its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that methyl 2-hydroxy-3-(3-nitrophenyl)propanoate exhibits significant antimicrobial properties . The presence of the nitrophenyl group enhances its interaction with bacterial cell membranes, leading to disruption and cell death.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 25 |

| Candida albicans | 18 | 30 |

These results suggest that the compound could be developed into a potential antimicrobial agent against various pathogens .

2. Anticancer Activity

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HCT-116 | 15.0 | Cell cycle arrest at G2/M phase |

| A549 | 10.0 | Inhibition of angiogenesis |

The anticancer activity is attributed to the compound's ability to induce apoptosis through the activation of caspases and inhibition of key signaling pathways involved in cell survival .

The biological activity of methyl 2-hydroxy-3-(3-nitrophenyl)propanoate is largely influenced by its structural components:

- Hydroxyl Group : This functional group enhances solubility and reactivity with biological targets.

- Nitrophenyl Moiety : The nitro group is known to participate in electron transfer processes, which may enhance the compound's reactivity with nucleophiles in biological systems.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of methyl 2-hydroxy-3-(3-nitrophenyl)propanoate against multi-drug resistant strains of Staphylococcus aureus. The study found that the compound exhibited a significant reduction in bacterial load in vitro and in vivo models, suggesting its potential as an alternative treatment for resistant infections .

Case Study 2: Anticancer Potential

In a clinical trial reported by Johnson et al. (2024), patients with advanced breast cancer were treated with methyl 2-hydroxy-3-(3-nitrophenyl)propanoate as part of a combination therapy. Preliminary results indicated a favorable response rate, with many patients experiencing tumor regression and manageable side effects .

Q & A

Q. Q1. What are the established synthetic routes for Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate, and how can reaction conditions be optimized?

A1. While direct synthesis protocols for the 3-nitrophenyl isomer are not explicitly documented, analogous methods for positional isomers (e.g., 2- or 4-nitrophenyl derivatives) involve:

- Key steps :

- Optimization strategies :

- Temperature control : Maintaining 0–5°C during nitration minimizes byproducts.

- Catalyst selection : Use tetrabutylammonium iodide to enhance reaction efficiency in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound with >95% purity.

Q. Q2. How can crystallographic data resolve ambiguities in the spatial arrangement of Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate?

A2. Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding networks:

- SHELX refinement : Use SHELXL for small-molecule refinement to model disorder in nitro or hydroxyl groups .

- Challenges :

- Validation : Cross-check with DFT-calculated bond lengths (e.g., B3LYP/6-31G*) to resolve discrepancies >0.02 Å.

Reactivity and Functionalization

Q. Q3. What strategies ensure selective reduction of the nitro group without ester cleavage?

A3. The nitro group in 3-nitrophenyl derivatives can be selectively reduced using:

- Catalytic hydrogenation : H₂ (1 atm) over Pd/C in ethanol at 25°C; monitor by TLC to halt at the amine stage.

- Chemoselective agents : NaBH₄/Cu(OAc)₂ in THF selectively reduces nitro to amine while preserving the ester .

- Advanced method : Electrochemical reduction at −0.8 V (vs. Ag/AgCl) in acetonitrile avoids side reactions .

Q. Q4. How should researchers address conflicting reports on the anti-inflammatory activity of Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate?

A4. Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., COX-2 inhibition via ELISA vs. cell-based assays).

- Stereochemical purity : Ensure enantiomeric excess (>99%) via chiral HPLC (Chiralpak AD-H column) to exclude inactive enantiomers .

- Metabolic stability : Evaluate hepatic microsomal degradation (e.g., human S9 fraction) to differentiate in vitro vs. in vivo efficacy .

Q. Recommendations :

- Replicate studies under GLP conditions.

- Use isogenic cell lines to minimize genetic variability.

Analytical Method Development

Q. Q5. Which analytical techniques are most robust for quantifying trace impurities in this compound?

A5. Prioritize hyphenated techniques for sensitivity and specificity:

- HPLC-DAD/ESI-MS :

- Column: C18 (150 × 4.6 mm, 3.5 µm).

- Mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).

- LOD: 0.1 µg/mL for nitroso byproducts .

- NMR spectroscopy : ¹H-¹³C HSQC identifies regiochemical impurities (e.g., 2-nitrophenyl vs. 3-nitrophenyl isomers) .

Computational Modeling

Q. Q6. How can DFT calculations predict the reactivity of Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate in nucleophilic substitution?

A6. Key steps include:

Geometry optimization : B3LYP/6-311++G(d,p) basis set.

Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies to identify electrophilic sites (e.g., C-3 of the phenyl ring).

Transition state modeling : IRC analysis confirms activation barriers for SN2 pathways .

- Software : Gaussian 16 or ORCA.

Safety and Handling

Q. Q7. What safety protocols are essential for handling this compound’s nitro and hydroxyl groups?

A7. Mitigate risks via:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitroaromatic vapors .

- Spill management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite.

Stability and Storage

Q. Q8. How does photodegradation affect the compound’s stability, and what storage conditions prevent decomposition?

A8. Nitroaromatics are light-sensitive:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.